N1-Methyl Substitution: A Key Structural Differentiator from Classical 2,6-Dimethyl DHPs
Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate is uniquely characterized by an N1-methyl group, whereas the vast majority of pharmacologically active 1,4-DHPs (including nifedipine, amlodipine, and felodipine) possess an N1-hydrogen. This N1-methyl substitution is known to increase the oxidation potential of the dihydropyridine ring, thereby altering its metabolic stability and redox behavior [1]. Additionally, the compound lacks the 2- and 6-methyl groups that are structurally conserved in nifedipine and other DHP calcium channel blockers, which are critical for binding to the L-type calcium channel [2].
| Evidence Dimension | Key Structural Features (N1-Substitution, C2/C6 Substitution, Ester Pattern) |
|---|---|
| Target Compound Data | N1-methyl; C2, C6 unsubstituted; Mono-ester at C3 |
| Comparator Or Baseline | Nifedipine: N1-H; C2, C6 dimethyl; 3,5-diester |
| Quantified Difference | Qualitative structural difference; no direct biochemical affinity data available for target compound |
| Conditions | Structural comparison based on canonical SMILES |
Why This Matters
This confirms the compound is not a bioisostere of classical DHP drugs, and its procurement should be driven by specific synthetic or SAR exploration goals rather than by assumptions of calcium channel blocking activity.
- [1] Brewster, M. E., Huang, M. J., Kaminski, J. J., Pop, E., & Bodor, N. (1991). Reactivity of biologically important reduced pyridines. VIII. A semiempirical (AM1) study of the oxidation of 3-substituted-1-methyl-1,4-dihydropyridines. Journal of Computational Chemistry, 12(10), 1180–1186. View Source
- [2] Triggle, D. J. (2003). 1,4-Dihydropyridines as calcium channel ligands and privileged structures. Cellular and Molecular Neurobiology, 23(3), 293–303. View Source
